4-Aminofuran-3-carbaldehyde
Description
4-Aminofuran-3-carbaldehyde is a furan derivative featuring an amino group (-NH₂) at the 4-position and an aldehyde (-CHO) group at the 3-position of the heterocyclic ring.
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-aminofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-5-3-8-2-4(5)1-7/h1-3H,6H2 |
InChI Key |
BLIPINCUSPKPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The amino group can be introduced via nucleophilic substitution reactions, while the aldehyde group can be introduced through formylation reactions .
Industrial Production Methods: Industrial production of 4-Aminofuran-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuran-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products:
Oxidation: 4-Aminofuran-3-carboxylic acid.
Reduction: 4-Aminofuran-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and similarities between 4-Aminofuran-3-carbaldehyde and two related compounds: Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) and N-(4-Aminophenyl)-5-methylfuran-3-carboxamide.
Key Observations :
- Reactivity: The aldehyde group in 4-Aminofuran-3-carbaldehyde may render it more reactive than the carboxamide derivative , which has a stable amide bond.
Research Findings and Methodological Considerations
While direct studies on 4-Aminofuran-3-carbaldehyde are absent in the evidence, methodologies for analyzing related compounds may apply:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
